

Comprehensive Technical Guide: Carbamic Acid, 1-Ethylcyclohexyl Ester

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Carbamic acid, 1-ethylcyclohexyl ester*

CAS No.: 64059-05-8

Cat. No.: B15447615

[Get Quote](#)

Executive Summary

Carbamic acid, 1-ethylcyclohexyl ester (commonly known as 1-ethylcyclohexyl carbamate), is a highly specialized organic carbamate ester utilized extensively in medicinal chemistry, agricultural research, and advanced organic synthesis[1]. By bridging the structural characteristics of amides and esters, carbamates offer unique proteolytic stability[1]. The integration of a bulky 1-ethylcyclohexyl moiety significantly alters the compound's lipophilicity, steric profile, and toxicological safety compared to simpler carbamates, making it an invaluable peptide bond surrogate in rational drug design[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural pharmacology, and field-proven synthetic methodologies.

Physicochemical & Structural Profiling

The physical and chemical properties of 1-ethylcyclohexyl carbamate dictate its behavior in both biological systems and synthetic workflows.

Table 1: Core Chemical Identifiers & Properties

Property	Value
IUPAC Name	(1-ethylcyclohexyl) carbamate
CAS Number	64059-05-8
Molecular Formula	C9H17NO2
Molecular Weight	171.24 g/mol
Monoisotopic Mass	171.12593 Da
InChIKey	RGLAGNYFUKLAJX-UHFFFAOYSA-N
Canonical SMILES	<chem>CCC1(CCCCC1)OC(=O)N</chem>

Data sourced from Benchchem[1] and PubChemLite[2].

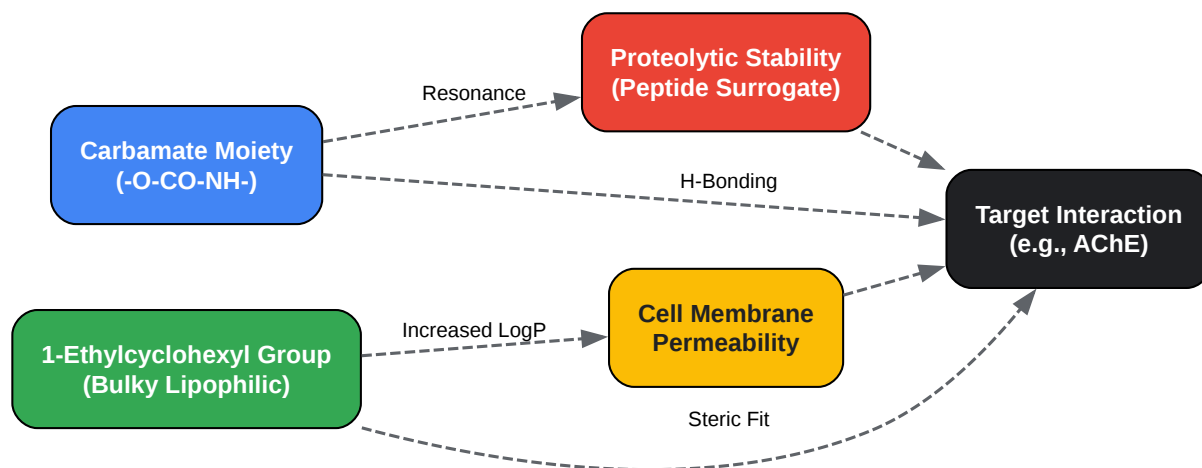
Structural Advantages over Simple Carbamates

In medicinal chemistry, the choice of the ester substituent is critical. Simple carbamates, such as Carbamic Acid Ethyl Ester (Urethane, CAS 51-79-6), exhibit high volatility and are classified as EU Category 2 carcinogens[1]. This toxicity arises from CYP450-mediated metabolic activation, which forms reactive vinyl compounds and DNA-alkylating epoxides[1].

Conversely, 1-ethylcyclohexyl carbamate lacks the accessible alpha-hydrogens required for this specific metabolic degradation. The bulky cyclohexyl ring imposes severe conformational restrictions and increases the overall lipophilicity (LogP) of the molecule[1]. This structural modification not only neutralizes the mutagenic pathway but also enhances cell membrane permeability when utilized as a pharmacophore[1].

Pharmacological Logic & Applications

Carbamates are heavily utilized as acetylcholinesterase (AChE) inhibitors in agrochemicals and as enzyme inhibitors in therapeutics[1]. The carbamate moiety (-O-CO-NH-) acts as a transition-state analog for peptide hydrolysis. Because the nitrogen lone pair delocalizes into the carbonyl pi-system, the carbonyl carbon becomes less electrophilic, rendering the bond highly resistant to proteolytic cleavage[1].



[Click to download full resolution via product page](#)

Figure 1: Logical relationship of the carbamate pharmacophore in rational drug design.

Synthetic Methodologies: Green Chemistry Workflows

Historically, carbamate synthesis relied heavily on phosgene—a highly toxic and corrosive gas. Modern synthetic workflows have shifted toward green chemistry protocols, specifically focusing on phosgene-free urea alcoholysis[1].

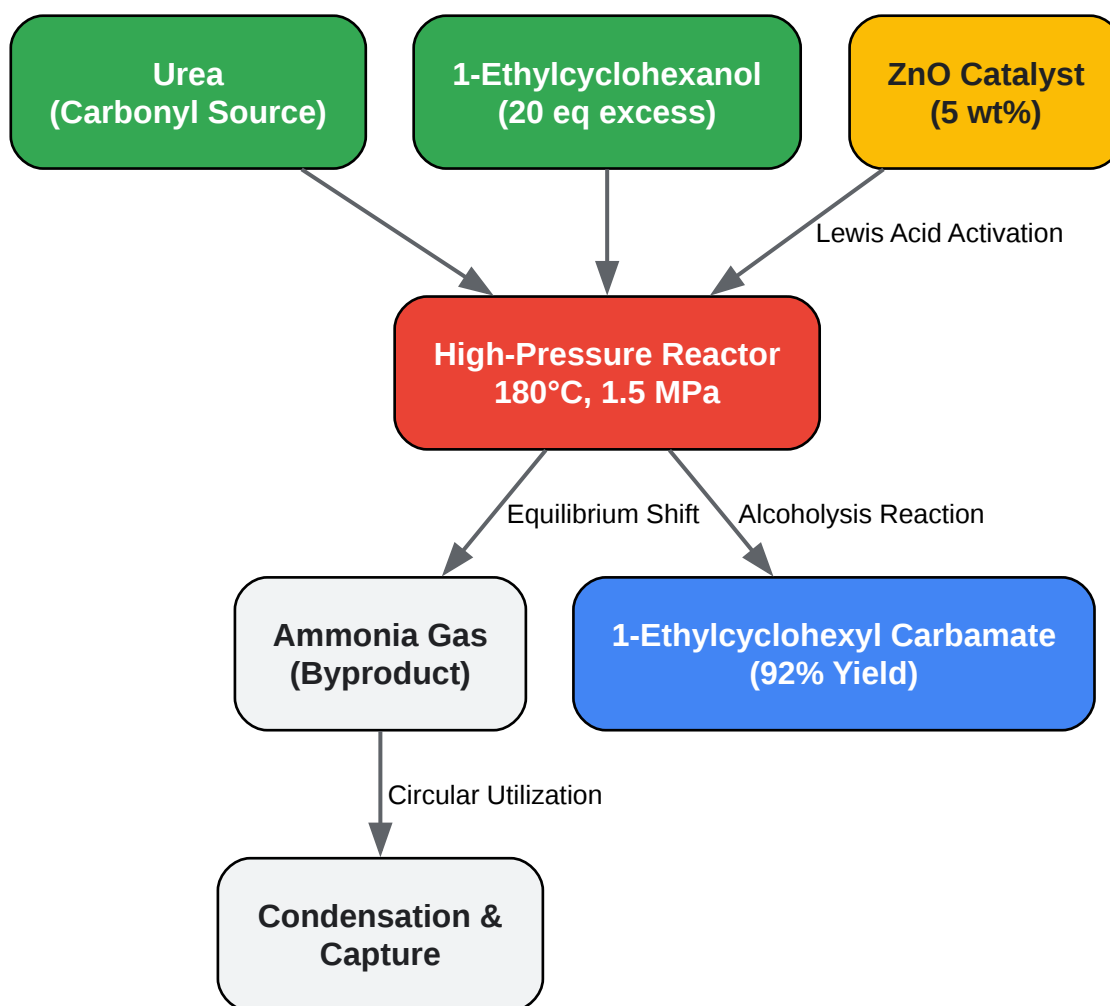
Protocol: Phosgene-Free Urea Alcoholysis

This protocol utilizes a continuous-shift equilibrium mechanism to achieve high yields without hazardous intermediates[1].

Step-by-Step Methodology:

- Reagent Preparation: Combine urea (carbonyl source) and 1-ethylcyclohexanol in a high-pressure reactor at a strict 1:20 molar ratio[1].
 - Causality: The massive stoichiometric excess of the alcohol serves a dual purpose: it acts as the primary reaction solvent and drives the endothermic equilibrium forward according to Le Chatelier's principle.

- Catalytic Activation: Introduce 5 wt% Zinc Oxide (ZnO) nanoparticles to the mixture[1].
 - Causality: ZnO functions as a Lewis acid. The centers coordinate with the carbonyl oxygen of urea, withdrawing electron density. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the sterically hindered 1-ethylcyclohexanol.
- Thermal & Pressure Activation: Seal the reactor and elevate the temperature to 180°C under 1.5 MPa of pressure[1].
 - Causality: The 180°C temperature is required to overcome the high activation energy barrier inherent to the alcoholysis of bulky, tertiary-like alcohols. The 1.5 MPa pressure prevents the premature vaporization of the alcohol while allowing the selective venting of ammonia gas.
- Equilibrium Shifting (Self-Validation Step): Continuously vent and condense the evolved ammonia gas[1].
 - System Validation: Route the reactor's exhaust through a dilute HCl trap containing a bromocresol green pH indicator. Active ammonia evolution will shift the indicator color to blue. The reaction is deemed complete when the pH trap stabilizes, confirming the cessation of production. This circular utilization captures the byproduct safely[1].
- Product Isolation: Cool the reactor, filter out the heterogeneous ZnO catalyst, and remove the excess 1-ethylcyclohexanol via vacuum distillation to yield the raw product (Approximate yield: 92%)[1].



[Click to download full resolution via product page](#)

Figure 2: Phosgene-free green synthesis workflow of 1-ethylcyclohexyl carbamate via urea alcoholysis.

Process Optimization: CO₂-Mediated Pathways

For scalable industrial applications, direct synthesis using carbon dioxide is an emerging alternative.

- **Solvent Selection:** Acetonitrile is strictly preferred over toluene. Acetonitrile's higher polarity provides superior CO₂ solubility, which reduces overall reaction times by up to 30%^[1].
- **Decomposition Prevention:** Reaction scalability depends heavily on CO₂ pressure (typically 3–20 MPa). Post-reaction, it is critical to release residual CO₂ slowly at exactly 25°C^[1].

Rapid depressurization or elevated temperatures during venting can trigger the spontaneous decomposition of the newly formed carbamate back into its constituent amine and alcohol[1].

Analytical Characterization

To confirm the successful synthesis and purity of 1-ethylcyclohexyl carbamate, High-Resolution Mass Spectrometry (HRMS) is utilized. The following table outlines the predicted collision cross sections (CCS) and mass-to-charge ratios for standard adducts, providing a reference for analytical validation[2].

Table 2: HRMS Adduct Profile

Adduct	Predicted m/z	Collision Cross Section (Å ²)
[M+H] ⁺	172.13321	139.3
[M-H] ⁻	170.11865	141.6
[M+NH ₄] ⁺	189.15975	160.8
[M+Na] ⁺	194.11515	143.8

Data sourced from PubChemLite / CCSbase predictions[2].

References

- Title: 1-ethylcyclohexyl carbamate (C₉H₁₇NO₂) - PubChemLite Source: PubChem / Université du Luxembourg URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Carbamic Acid, 1-Ethylcyclohexyl Ester|Research Chemical [[benchchem.com](https://www.benchchem.com)]

- [2. PubChemLite - 1-ethylcyclohexyl carbamate \(C9H17NO2\) \[pubchemlite.lcsb.uni.lu\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: Carbamic Acid, 1-Ethylcyclohexyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15447615/docs#comprehensive-technical-guide-carbamic-acid-1-ethylcyclohexyl-ester\]](https://www.benchchem.com/product/b15447615/docs#comprehensive-technical-guide-carbamic-acid-1-ethylcyclohexyl-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)